molecular formula C9H14ClN B3416011 2-Phenylpropan-1-amine hydrochloride CAS No. 52991-03-4

2-Phenylpropan-1-amine hydrochloride

Cat. No. B3416011
Key on ui cas rn: 52991-03-4
M. Wt: 171.67 g/mol
InChI Key: HBVYOCJBEXSCQE-UHFFFAOYSA-N
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Patent
US06803484B2

Procedure details

To an autoclave hydrogenation apparatus under nitrogen was charged water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12 M) hydrochloric acid (613 g, 5.6 mole). The mixture was stirred rapidly and pressurized to 75-78 psi with hydrogen. The mixture was then heated to 50-64° C. for 3 hours. 1H NMR analysis of an aliquot showed less than 5% starting material. The reaction mixture was depressurized and filtered to afford two lots of filtrate that were concentrated under reduced pressure to ˜400 mL each. To each lot was added methyl tert-butyl ether (MTBE) (2.2 L each) and the precipitated solids were allowed to stir overnight. Each lot was filtered and the collected solids were each washed with fresh MTBE (100 mL) and dried overnight. The lots were combined to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.
Name
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
6.36 L
Type
solvent
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH:8]([CH3:11])[C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:12].[H][H]>C(O)C>[ClH:12].[C:2]1([CH:8]([CH3:11])[CH2:9][NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
453 g
Type
reactant
Smiles
O
Name
Quantity
636 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C
Name
Quantity
6.36 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
613 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57 (± 7) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford two lots of filtrate that
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure to ˜400 mL each
ADDITION
Type
ADDITION
Details
To each lot was added methyl tert-butyl ether (MTBE) (2.2 L each)
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Each lot was filtered
WASH
Type
WASH
Details
each washed with fresh MTBE (100 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 634.4 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06803484B2

Procedure details

To an autoclave hydrogenation apparatus under nitrogen was charged water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12 M) hydrochloric acid (613 g, 5.6 mole). The mixture was stirred rapidly and pressurized to 75-78 psi with hydrogen. The mixture was then heated to 50-64° C. for 3 hours. 1H NMR analysis of an aliquot showed less than 5% starting material. The reaction mixture was depressurized and filtered to afford two lots of filtrate that were concentrated under reduced pressure to ˜400 mL each. To each lot was added methyl tert-butyl ether (MTBE) (2.2 L each) and the precipitated solids were allowed to stir overnight. Each lot was filtered and the collected solids were each washed with fresh MTBE (100 mL) and dried overnight. The lots were combined to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.
Name
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
6.36 L
Type
solvent
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH:8]([CH3:11])[C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:12].[H][H]>C(O)C>[ClH:12].[C:2]1([CH:8]([CH3:11])[CH2:9][NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
453 g
Type
reactant
Smiles
O
Name
Quantity
636 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C
Name
Quantity
6.36 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
613 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57 (± 7) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford two lots of filtrate that
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure to ˜400 mL each
ADDITION
Type
ADDITION
Details
To each lot was added methyl tert-butyl ether (MTBE) (2.2 L each)
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Each lot was filtered
WASH
Type
WASH
Details
each washed with fresh MTBE (100 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 634.4 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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